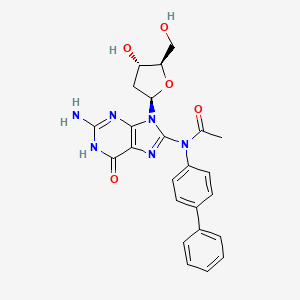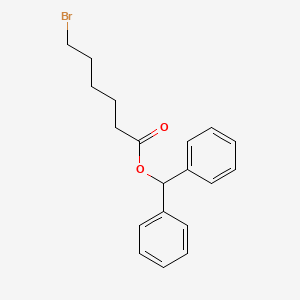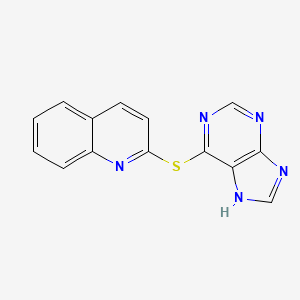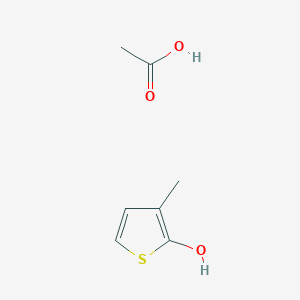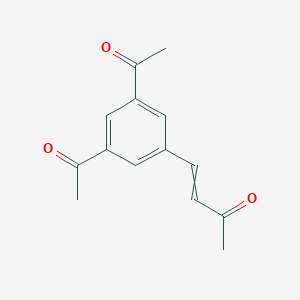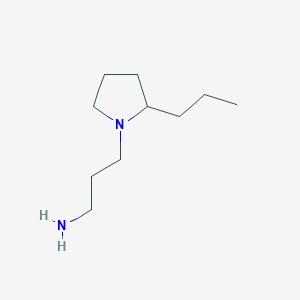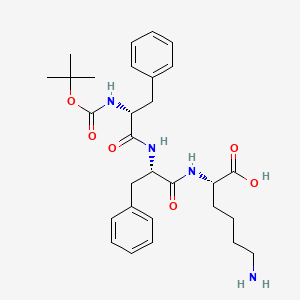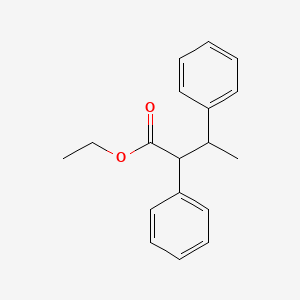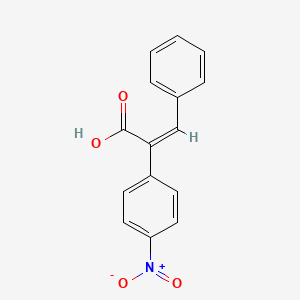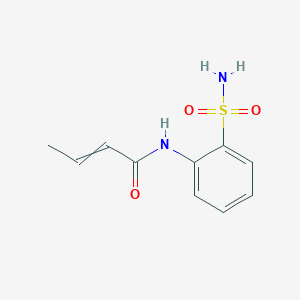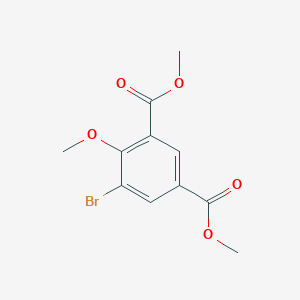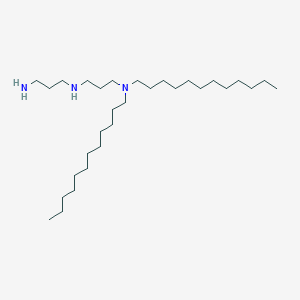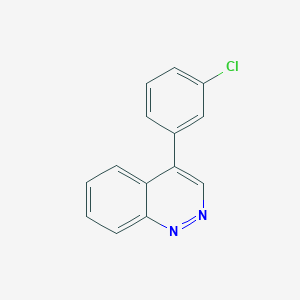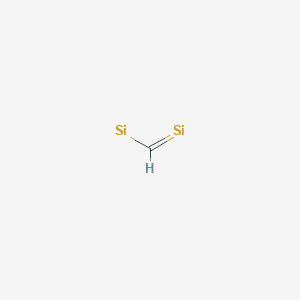
Disila carbene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Silylidenemethyl)silane is an organosilicon compound characterized by the presence of silicon and carbon atoms in its structure. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their unique chemical properties and applications in various fields, including materials science, electronics, and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Silylidenemethyl)silane can be synthesized through several methods, including the reaction of chlorosilanes with organolithium reagents or Grignard reagents. One common method involves the reaction of trichlorosilane with methyllithium, followed by hydrolysis to yield (Silylidenemethyl)silane .
Industrial Production Methods: Industrial production of (Silylidenemethyl)silane typically involves the use of fluidized bed reactors where elementary silicon is reacted with chloroalkanes in the presence of a copper catalyst. This method allows for the efficient production of various silanes, including (Silylidenemethyl)silane .
Analyse Chemischer Reaktionen
Types of Reactions: (Silylidenemethyl)silane undergoes several types of chemical reactions, including:
Oxidation: Reaction with oxygen or other oxidizing agents to form silanols or siloxanes.
Reduction: Reaction with reducing agents such as lithium aluminum hydride to produce silanes with lower oxidation states.
Substitution: Nucleophilic substitution reactions where the silyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens and organometallic compounds are commonly employed.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Lower oxidation state silanes.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(Silylidenemethyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives
Wirkmechanismus
The mechanism of action of (Silylidenemethyl)silane involves its ability to act as a radical donor or hydride donor, depending on the reaction conditions. The silicon-carbon bond in (Silylidenemethyl)silane is highly electron-releasing, which stabilizes positive charges and facilitates various chemical transformations. This property is exploited in reactions such as hydrosilylation and electrophilic substitution .
Vergleich Mit ähnlichen Verbindungen
- Tris(trimethylsilyl)silane
- Diphenylsilane
- Triphenylsilane
Comparison: (Silylidenemethyl)silane is unique due to its specific structure and reactivity. Compared to other silanes, it offers distinct advantages in terms of stability and reactivity, making it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
CHSi2 |
|---|---|
Molekulargewicht |
69.19 g/mol |
InChI |
InChI=1S/CHSi2/c2-1-3/h1H |
InChI-Schlüssel |
XDAXUMLTOIRABF-UHFFFAOYSA-N |
Kanonische SMILES |
C(=[Si])[Si] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


